SIPI5357 (Erythro racemate of 2‐(4‐benzylpiperazin‐1‐yl)‐1‐(5‐chloro‐6‐methoxynaphthalen‐2‐yl)hexan‐1‐ol)
Compound Description: SIPI5357 is the erythro racemate of 2‐(4‐benzylpiperazin‐1‐yl)‐1‐(5‐chloro‐6‐methoxynaphthalen‐2‐yl)hexan‐1‐ol. It acts as a triple reuptake inhibitor for monoamine neurotransmitters and exhibits antidepressant activity. []
Relevance: SIPI5357 shares the core 4-benzylpiperazine structure with the target compound. The connection point and the length of the chain extending from the piperazine nitrogen differ between the two compounds, but the presence of this shared motif suggests potential similarities in their binding affinities and pharmacological profiles. []
Compound Description: This compound is a bis-1,2,4-triazole Mannich base derivative, a class known for diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, and pesticidal properties. It was investigated for its impact on malondialdehyde (MDA) levels and antioxidant vitamins in rats. []
Relevance: The compound exhibits a notable structural similarity to 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride through the incorporation of two 4-benzylpiperazine units within its structure. This bis-structure, linked by a butane chain and incorporating triazole rings, distinguishes it from the target compound but highlights the modular nature of using substituted piperazines in medicinal chemistry. []
Compound Description: This compound acts as an activator of contractile activity in intestinal smooth muscles by exhibiting reversible M2 cholinomimetic properties. It was investigated for its potential in addressing gastrointestinal motility issues. []
Relevance: Similar to the target compound, 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one contains the 4-benzylpiperazine motif. The presence of this shared substructure, despite differences in the attached groups and their connection points, points towards the continued exploration of 4-benzylpiperazine derivatives for their pharmacological potential across a range of therapeutic areas. []
Compound Description: These compounds, incorporating both triazole and nitrone functionalities, were synthesized and evaluated for their antioxidant and anti-inflammatory properties, including inhibition of soybean lipoxygenase (LOX). []
Relevance: Although not strictly containing the piperazine ring found in 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride, these compounds warrant mention due to their shared use of a benzyl substituent directly attached to a nitrogen atom within a heterocyclic system. This structural similarity suggests a potential overlap in their pharmacological profiles and emphasizes the importance of the benzyl group in influencing biological activity. []
Compound Description: This compound is a 1,2,4-triazole derivative characterized by its adamantly, benzylpiperazinylmethyl, and difluorobenzylideneamino substituents. Its crystal structure has been determined. []
Relevance: This compound shares the 4-benzylpiperazin-1-ylmethyl structural motif with 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride. The variations in the core heterocycle (triazole vs. cyclopropyl ethanol) and the additional substituents highlight the versatility of the shared motif for exploring different pharmacological targets. []
Compound Description: This compound features a 4-benzylpiperazine unit linked to an isoindoline-1,3-dione core through an ethyl-benzyl bridge. Its crystal structure has been elucidated. []
Relevance: Similar to the target compound, 2-(4-(2-(4-benzylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione contains the 4-benzylpiperazine motif. The key difference lies in the extended linker connecting the piperazine nitrogen to the isoindoline-1,3-dione core, which differentiates its overall shape and potential binding properties compared to 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride. []
Compound Description: This compound is a 1,2,4-triazole derivative featuring adamantyl, benzylpiperazinylmethyl, and phenyl substituents. Its crystal structure has been reported, highlighting its chair-shaped piperazine ring and the near-perpendicular orientation of the phenyl substituent to the triazole ring. []
Relevance: This compound, like the target, incorporates the 4-benzylpiperazin-1-ylmethyl group. Although the core heterocycle and the additional substituents differ, the shared structural motif suggests these compounds may exhibit overlapping pharmacological profiles. []
Compound Description: This compound is a structurally complex 1,2,4-triazole derivative containing adamantyl, benzylpiperazinylmethyl, and hydroxybenzylideneamino substituents. Its crystal structure, characterized by a flattened bowl shape, has been determined. []
Relevance: Like 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride, this compound contains the 4-benzylpiperazin-1-ylmethyl group. This shared substructure, despite the significant differences in the remaining parts of the molecules, indicates a potential for similar pharmacological activities. []
Compound Description: This group of compounds represents a series of piperazine derivatives synthesized by reacting substituted benzyl chlorides with piperazine, followed by reaction with 2-chloroethyl benzoate. The specific substituents on the benzyl group were not explicitly provided in the abstract. []
Relevance: The 2-(4-substituted benzylpiperazin-1-yl) ethyl benzoate compounds share the core 4-benzylpiperazine structure with the target compound, 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride. This structural similarity suggests that these compounds might possess similar pharmacological profiles or act on similar biological targets, depending on the nature of the unspecified substituents. []
Compound Description: (4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone (6g) is a novel 5-HT3 receptor antagonist that exhibits anxiolytic-like effects in mouse models of anxiety. It shows good lipophilicity (log P of 3.08) and high affinity for the 5-HT3 receptor (pA2 of 7.5), indicating its potential as a therapeutic agent for anxiety disorders. []
Compound Description: This compound is a 1,3,4-oxadiazole-2-thione derivative characterized by a 4-benzylpiperazin-1-ylmethyl substituent and a thiophene ring. Its crystal structure reveals two independent molecules in the asymmetric unit, both adopting a V-shaped conformation. []
Relevance: This compound and 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride both feature the 4-benzylpiperazin-1-ylmethyl structural motif. The presence of this common substructure suggests potential similarities in their binding modes and pharmacological profiles, even though the core heterocyclic systems differ. []
Compound Description: This 1,3,4-oxadiazole-2-thione derivative is distinguished by its adamantyl and benzylpiperazinylmethyl substituents. Crystallographic studies have revealed its C-shaped conformation and intermolecular hydrogen bonding patterns. []
Relevance: The compound shares the 4-benzylpiperazin-1-ylmethyl moiety with the target compound, 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride. This common structural element, despite the differences in their core structures and additional substituents, suggests these compounds might exhibit overlapping pharmacological activities. []
Compound Description: This compound is a chromen-2-one derivative containing a 4-benzylpiperazin-1-ylmethyl group. Its crystal structure reveals a chair conformation for the piperazine ring and inter- and intra-molecular hydrogen bonding interactions. []
Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist that displays high selectivity for CB1 over CB2 receptors. This compound effectively antagonizes the basal G protein coupling activity of CB1, suggesting its potential as a therapeutic agent for obesity and metabolic disorders. []
Relevance: Although LDK1229 lacks the benzyl group directly attached to the piperazine nitrogen, it is structurally analogous to 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride by featuring a substituted piperazine ring as a central scaffold. This shared structural feature suggests that both compounds might exhibit overlapping pharmacological profiles, despite their differences in the specific substituents and their connections to the piperazine ring. []
Compound Description: JTE-607 is a proinflammatory cytokine inhibitor that does not inhibit IL-2 or interferon-γ. It has shown protective effects in a mouse model of septic shock, suggesting its potential therapeutic use in inflammatory conditions. []
Relevance: While JTE-607 does not possess the 4-benzylpiperazine moiety present in 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride, both compounds share a common structural feature: a substituted piperazine ring. JTE-607 incorporates a 4-methylpiperazine-1-yl group linked to a benzoyl-phenylalaninate scaffold. This structural similarity suggests that both compounds might interact with similar biological targets or exhibit overlapping pharmacological profiles, despite their differences in the specific substituents and their connections to the piperazine ring. []
Compound Description: NIP-101 is a potent calcium antagonist. Its six optical isomers have been synthesized and evaluated for their calcium-antagonistic and hypotensive activities. []
Relevance: Although NIP-101 does not possess the 4-benzylpiperazine moiety present in 2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride, both compounds share a common structural feature: a substituted piperazine ring. NIP-101 incorporates a 4-diphenylmethyl-piperazinyl group linked to a dihydropyridine scaffold through an ethyl bridge. This structural similarity suggests that both compounds might interact with similar biological targets or exhibit overlapping pharmacological profiles, despite their differences in the specific substituents and their connections to the piperazine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.